Cas no 1260741-19-2 (N-3-(pyrrolidin-3-yl)phenylacetamide)

N-3-(pyrrolidin-3-yl)phenylacetamide is a synthetic organic compound featuring a phenylacetamide core substituted with a pyrrolidin-3-yl group. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders. The pyrrolidine moiety enhances binding affinity to certain receptors, while the acetamide group offers stability and synthetic versatility. Its well-defined chemical properties facilitate precise modifications for structure-activity relationship (SAR) studies. The compound is typically characterized by high purity and consistent batch-to-batch reproducibility, making it suitable for research applications requiring reliable and scalable building blocks.
N-3-(pyrrolidin-3-yl)phenylacetamide structure
1260741-19-2 structure
Product Name:N-3-(pyrrolidin-3-yl)phenylacetamide
CAS No:1260741-19-2
MF:C12H16N2O
MW:204.268242835999
CID:5914844
PubChem ID:83882005
Update Time:2025-10-23

N-3-(pyrrolidin-3-yl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-3-(pyrrolidin-3-yl)phenylacetamide
    • 1260741-19-2
    • N-[3-(pyrrolidin-3-yl)phenyl]acetamide
    • EN300-1837022
    • Acetamide, N-[3-(3-pyrrolidinyl)phenyl]-
    • Inchi: 1S/C12H16N2O/c1-9(15)14-12-4-2-3-10(7-12)11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3,(H,14,15)
    • InChI Key: DSINYGGCOHYQJC-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C2CCNC2)=C1)(=O)C

Computed Properties

  • Exact Mass: 204.126263138g/mol
  • Monoisotopic Mass: 204.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • Density: 1.122±0.06 g/cm3(Predicted)
  • Boiling Point: 405.7±38.0 °C(Predicted)
  • pka: 15.06±0.70(Predicted)

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Additional information on N-3-(pyrrolidin-3-yl)phenylacetamide

Comprehensive Overview of N-3-(pyrrolidin-3-yl)phenylacetamide (CAS No. 1260741-19-2): Properties, Applications, and Research Insights

N-3-(pyrrolidin-3-yl)phenylacetamide (CAS No. 1260741-19-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrrolidine and phenylacetamide moieties, serves as a critical intermediate in the synthesis of novel therapeutic agents. Its molecular structure, featuring a pyrrolidin-3-yl group attached to a phenyl ring, offers versatile reactivity, making it valuable for drug discovery and medicinal chemistry applications.

In recent years, the demand for N-3-(pyrrolidin-3-yl)phenylacetamide has surged due to its potential role in targeting neurological disorders and metabolic diseases. Researchers are particularly interested in its ability to modulate receptor interactions, which could lead to breakthroughs in treating conditions like Parkinson's disease and diabetes. The compound's pharmacokinetic properties, including its bioavailability and metabolic stability, are also under extensive study, aligning with the growing focus on precision medicine and personalized therapeutics.

The synthesis of N-3-(pyrrolidin-3-yl)phenylacetamide involves multi-step organic reactions, often starting from commercially available pyrrolidine derivatives. Key steps include amide bond formation and aromatic substitution, which require careful optimization to achieve high yields and purity. Advanced techniques such as HPLC purification and NMR spectroscopy are employed to ensure the compound meets rigorous quality standards. These methodologies are frequently discussed in academic forums and patent literature, reflecting the compound's relevance in cutting-edge research.

From an industrial perspective, CAS No. 1260741-19-2 is increasingly sourced by contract research organizations (CROs) and pharmaceutical manufacturers. Its applications extend beyond drug development to include bioconjugation and proteomics, where it acts as a linker or labeling agent. The compound's compatibility with high-throughput screening platforms further enhances its utility in drug discovery pipelines, a topic frequently searched by professionals in the field.

Environmental and safety considerations for N-3-(pyrrolidin-3-yl)phenylacetamide are also critical. While not classified as hazardous, proper handling protocols—such as the use of personal protective equipment (PPE) and fume hoods—are recommended during laboratory work. Regulatory compliance, including REACH and GMP guidelines, ensures its safe use in research and production settings. These aspects are often highlighted in safety data sheets (SDS) and industry best practices.

Looking ahead, the compound's potential in AI-driven drug design and computational chemistry is a hot topic. With the rise of machine learning in molecular modeling, researchers are exploring how N-3-(pyrrolidin-3-yl)phenylacetamide can be optimized for specific biological targets. This aligns with broader trends in digital health and biotech innovation, making it a frequent subject in scientific literature and grant-funded projects.

In summary, N-3-(pyrrolidin-3-yl)phenylacetamide (CAS No. 1260741-19-2) represents a multifaceted compound with expanding applications in modern science. Its integration into therapeutic development, biochemical research, and industrial processes underscores its importance. As interest in targeted therapies and sustainable chemistry grows, this compound is poised to remain a focal point in scientific and commercial endeavors.

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